4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-2-21(15-6-4-3-5-7-15)26(23,24)16-10-8-14(9-11-16)17(22)20-18-19-12-13-25-18/h3-13H,2H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVRKDQPHQGFNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve optimizing these reactions for scalability, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield amines or alcohols.
Scientific Research Applications
4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The sulfamoyl group may enhance the compound’s solubility and facilitate its transport within biological systems .
Comparison with Similar Compounds
Structural Variations in Sulfamoyl Substituents
The sulfamoyl group’s substituents significantly influence bioactivity. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., nitro in ) enhance interactions with biological targets, as seen in plant growth modulation and enzyme inhibition.
- Bulky substituents (e.g., tert-butyl in ) may improve binding specificity, as demonstrated in PfAtg3 inhibition.
Heterocyclic Modifications
The thiazole ring’s substitution pattern critically impacts activity:
Key Observations :
Biological Activity
4-[Ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and research findings.
Chemical Structure
The compound features a sulfamoyl group attached to a benzamide backbone, with an ethyl and phenyl substituent on the sulfamoyl nitrogen and a thiazole moiety linked to the benzamide. This unique structure is believed to contribute to its biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of various benzamide derivatives, including those similar to 4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide. For example, compounds with similar structures have shown significant inhibition of RET kinase activity, which is crucial for tumorigenesis in several cancers. The inhibition of RET has been linked to reduced cell proliferation in cancer models .
Table 1: Summary of Anticancer Activity of Related Compounds
| Compound | Mechanism of Action | IC50 (nM) | Cancer Type |
|---|---|---|---|
| I-8 | RET Kinase Inhibitor | 12.93 | Various |
| Compound A | EGFR Inhibitor | 20.72 | Lung Cancer |
| Compound B | VEGFR Inhibitor | 36.78 | Breast Cancer |
The biological activity of 4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide is believed to involve multiple mechanisms:
- Inhibition of Kinases : The compound may inhibit key kinases involved in cell signaling pathways that promote cancer cell growth and survival.
- Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells, thereby limiting tumor growth .
- Cell Cycle Arrest : Research indicates that these compounds can interfere with the cell cycle, preventing cancer cells from proliferating.
Case Studies
- Study on RET Kinase Inhibition : A study demonstrated that compounds structurally related to 4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide exhibited potent inhibition against RET kinase in vitro. The results indicated a direct correlation between structural modifications and increased potency against cancer cell lines .
- Molecular Docking Studies : Molecular docking simulations have shown that the compound can effectively bind to the active site of target kinases, suggesting a strong potential for therapeutic application in targeted cancer therapies .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics (PK) and toxicity profile of 4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide is crucial for its development as a therapeutic agent. Preliminary studies indicate that similar compounds demonstrate favorable absorption characteristics and moderate metabolic stability.
Table 2: Pharmacokinetic Properties of Related Compounds
| Property | Value |
|---|---|
| Oral Bioavailability | ~75% |
| Half-Life | 6 hours |
| Metabolic Pathways | Liver (CYP450) |
Q & A
Q. What are the common synthetic routes for preparing 4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide, and what key reaction conditions influence yield and purity?
The synthesis typically involves sequential amidation and sulfamoylation steps. For example, intermediate thiazole rings can be synthesized via Hantzsch thiazole formation, followed by coupling with a benzamide moiety. Critical conditions include:
- Catalysts : Copper iodide and ligands like (S)-proline for azide-alkyne cycloaddition (e.g., in thiazole functionalization) .
- Solvents : Ethanol-water mixtures or DMF under reflux to optimize reaction rates .
- Purification : Column chromatography or recrystallization (e.g., using methanol) to achieve >95% purity .
Q. Which analytical techniques are critical for characterizing the purity and structural integrity of 4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm bond connectivity and stereochemistry .
- Mass spectrometry (m/z) : High-resolution MS to verify molecular weight and detect isotopic patterns .
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 columns) to quantify purity and identify impurities (e.g., unreacted intermediates) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound in enzyme inhibition studies?
- Substituent variation : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the phenyl ring to modulate binding affinity, as seen in related sulfonamide inhibitors .
- In vitro assays : Use fluorescence-based enzymatic assays (e.g., phosphodiesterase inhibition) with IC₅₀ determination .
- Docking studies : Perform molecular docking (AutoDock Vina or Schrödinger) to predict binding poses against target proteins, validated by crystallographic data (e.g., benzothiazole analogs) .
Q. What methodological approaches resolve contradictions in biological activity data (e.g., varying IC₅₀ values) across assay systems?
- Assay standardization : Control variables like pH, temperature, and solvent (DMSO concentration ≤1%) to minimize variability .
- Orthogonal validation : Cross-validate using SPR (surface plasmon resonance) for binding kinetics or cellular assays (e.g., cytotoxicity in HEK293 cells) .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .
Q. What computational strategies predict the binding affinity of this compound to target proteins, and how are models validated?
- Quantum mechanics/molecular mechanics (QM/MM) : Calculate ligand-protein interaction energies (e.g., using Gaussian or ORCA) .
- Molecular dynamics (MD) : Simulate binding stability (100 ns trajectories in GROMACS) to assess conformational changes .
- Validation : Correlate computational results with experimental IC₅₀ values or X-ray crystallography (e.g., benzisothiazole dioxides) .
Q. What methodologies assess the physicochemical stability and solubility of this compound under varying conditions?
- Stability studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring of degradation products .
- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid, analyzed via UV spectrophotometry .
- Thermal analysis : Differential scanning calorimetry (DSC) to detect polymorphic transitions .
Q. Which structural modifications enhance metabolic stability and bioavailability of analogs?
- Fluorination : Introduce trifluoromethyl groups to improve lipophilicity and reduce CYP450-mediated oxidation .
- Heterocyclic substitution : Replace the ethyl group with a piperidine ring to enhance solubility and blood-brain barrier penetration, as demonstrated in benzamide derivatives .
- Prodrug strategies : Conjugate with esterase-sensitive moieties (e.g., acetyl) to increase oral absorption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
